molecular formula C18H32N6O7S3 B14226945 L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine CAS No. 801307-43-7

L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine

Cat. No.: B14226945
CAS No.: 801307-43-7
M. Wt: 540.7 g/mol
InChI Key: BSHSRESTSKGSPH-ZNSCXOEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine is a peptide compound composed of multiple amino acids, specifically alanine and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis also requires optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard peptide coupling reagents like DIC and HOBt.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-cysteinyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-alanine involves its interaction with biological molecules through its thiol and amino groups. The cysteine residues can form disulfide bonds, which are crucial for maintaining

Properties

CAS No.

801307-43-7

Molecular Formula

C18H32N6O7S3

Molecular Weight

540.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C18H32N6O7S3/c1-7(19)13(25)22-10(4-32)15(27)20-8(2)14(26)23-12(6-34)17(29)24-11(5-33)16(28)21-9(3)18(30)31/h7-12,32-34H,4-6,19H2,1-3H3,(H,20,27)(H,21,28)(H,22,25)(H,23,26)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1

InChI Key

BSHSRESTSKGSPH-ZNSCXOEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.